molecular formula C11H12N2O B1647780 (5-(m-Tolyl)isoxazol-3-yl)methanamine

(5-(m-Tolyl)isoxazol-3-yl)methanamine

Cat. No.: B1647780
M. Wt: 188.23 g/mol
InChI Key: BVVGXDSXMAEIIT-UHFFFAOYSA-N
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Description

(5-(m-Tolyl)isoxazol-3-yl)methanamine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(m-Tolyl)isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors One common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(m-Tolyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds.

Scientific Research Applications

(5-(m-Tolyl)isoxazol-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(m-Tolyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenyl derivatives: Compounds with similar structural motifs, such as 3-methylphenyl oxazoles.

    Oxazole derivatives: Other oxazole-based compounds with different substituents.

Uniqueness

(5-(m-Tolyl)isoxazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3-methylphenyl group and the oxazole ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[5-(3-methylphenyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C11H12N2O/c1-8-3-2-4-9(5-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3

InChI Key

BVVGXDSXMAEIIT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)CN

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NO2)CN

Origin of Product

United States

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